H-beta,beta-Dimethyl-L-cys(pmeobzl)-OH
Description
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Structure
2D Structure
Properties
IUPAC Name |
(2R)-2-amino-3-[(4-methoxyphenyl)methylsulfanyl]-3-methylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3S/c1-13(2,11(14)12(15)16)18-8-9-4-6-10(17-3)7-5-9/h4-7,11H,8,14H2,1-3H3,(H,15,16)/t11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPOPBNWZZMNQAD-LLVKDONJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(C(=O)O)N)SCC1=CC=C(C=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)([C@@H](C(=O)O)N)SCC1=CC=C(C=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
The Significance of Penicillamine β,β Dimethyl L Cysteine As a Non Proteinogenic Amino Acid in Modern Peptide Chemistry.nih.gov
Penicillamine (B1679230), or β,β-Dimethyl-L-Cysteine, is a non-proteinogenic amino acid, meaning it is not one of the 20 standard amino acids encoded by the genetic code. nih.gov Its structure is analogous to the proteinogenic amino acid L-cysteine, with the key difference being the presence of two methyl groups on the β-carbon. bachem.com This seemingly minor alteration has profound implications for its role in peptide chemistry.
The incorporation of penicillamine into peptide sequences introduces significant conformational constraints. nih.gov The bulky dimethyl groups restrict the rotational freedom around the Cα-Cβ and Cβ-S bonds, influencing the local and global folding of the peptide. This property is particularly valuable in the design of peptidomimetics, where the goal is to mimic or block the biological activity of natural peptides. By replacing cysteine with penicillamine, researchers can stabilize specific secondary structures, such as β-turns or helical motifs, which are often crucial for receptor binding and biological function.
Furthermore, the substitution of cysteine with penicillamine can enhance the metabolic stability of peptides. nih.gov The gem-dimethyl groups can sterically hinder the action of proteases, enzymes that degrade peptides, thereby prolonging the half-life of peptide-based drugs in the body. This increased resistance to enzymatic degradation is a critical factor in the development of effective therapeutic agents. The replacement of L-cysteine with L-penicillamine has been shown to have a significant impact on the complex formation processes with certain metal ions. rsc.org
Role of the Para Methoxybenzyl Pmeobzl Protecting Group in Thiol Functionalization.peptide.com
The thiol group (-SH) of cysteine and its analogs is highly reactive and susceptible to oxidation, which can lead to the unwanted formation of disulfide bonds during peptide synthesis. To prevent these side reactions, the thiol group must be "protected" by a temporary chemical modification. The para-Methoxybenzyl (pMeOBzl) group is a widely used and effective protecting group for the thiol function of cysteine and its derivatives in peptide synthesis. peptide.com
The pMeOBzl group offers a good balance of stability and lability. It is stable under the conditions required for peptide chain elongation, particularly in Fmoc-based solid-phase peptide synthesis (SPPS). acs.org This stability ensures that the protecting group remains intact throughout the multiple steps of peptide assembly.
Crucially, the pMeOBzl group can be selectively removed under specific and mild acidic conditions, typically using trifluoroacetic acid (TFA). google.com The electron-donating methoxy (B1213986) group on the benzyl (B1604629) ring facilitates the cleavage of the S-C bond, allowing for the deprotection of the thiol group at the desired stage of the synthesis. This controlled deprotection is essential for the regioselective formation of disulfide bridges in complex peptides containing multiple cysteine residues. The use of the pMeOBzl group, in conjunction with other orthogonal protecting groups, enables the precise construction of intricate disulfide bond patterns, which are often critical for the correct three-dimensional structure and biological activity of peptides. acs.orgacs.orgnih.gov
Incorporation and Chemical Reactivity of S Para Methoxybenzyl β,β Dimethyl L Cysteine Residues in Peptide Chains
Optimized Coupling Conditions and Reagent Systems in SPPS
The successful incorporation of S-(para-Methoxybenzyl)-β,β-Dimethyl-L-Cysteine into a growing peptide chain during SPPS hinges on the selection of appropriate coupling reagents and conditions. The steric hindrance imposed by the gem-dimethyl group at the β-carbon, adjacent to the reactive carboxyl group, necessitates more potent activating agents to ensure efficient amide bond formation.
Standard coupling reagents used in SPPS can be employed, but their efficiency may vary. Carbodiimides, such as N,N'-diisopropylcarbodiimide (DIC), when used in conjunction with an additive like OxymaPure®, can facilitate the coupling. However, for sterically hindered amino acids like this cysteine analogue, phosphonium (B103445) and aminium/uronium-based reagents are often preferred due to their higher reactivity.
Table 1: Common Coupling Reagents for SPPS
| Reagent Class | Examples | Notes |
| Carbodiimides | DIC (N,N'-diisopropylcarbodiimide) | Often used with additives like OxymaPure® or HOBt to improve efficiency and reduce side reactions. |
| Phosphonium Salts | BOP, PyBOP, PyAOP | Highly efficient but can be more expensive and produce carcinogenic byproducts. |
| Aminium/Uronium Salts | HBTU, HATU, HCTU | Very effective and widely used. HATU is particularly potent for coupling sterically hindered residues. |
For incorporating Fmoc-Cys(pMeOBzl)-OH or its β,β-dimethyl analogue, the use of N-[(Dimethylamino)-1H-1,2,3-triazolo[4,5-b]pyridino-1-ylmethylene]-N-methylmethanaminium hexafluorophosphate (B91526) N-oxide (HATU) in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine is a common and effective strategy. The choice of base is also critical, as stronger, more nucleophilic bases can promote side reactions.
Mitigation of Side Reactions Associated with Cysteine Analogues During Elongation
The unique chemical nature of cysteine and its analogues introduces the potential for specific side reactions during the iterative process of peptide chain elongation in SPPS.
Prevention of Racemization at the α-Carbon Stereocenter
Racemization, the loss of stereochemical integrity at the α-carbon, is a significant concern during peptide synthesis, particularly for cysteine residues. The electron-withdrawing nature of the sulfur atom can make the α-proton more acidic and thus more susceptible to epimerization, especially during the activation step of the carboxyl group.
The risk of racemization is influenced by the coupling method and the base used. The use of urethane-protected amino acids, such as those with Fmoc or Boc protecting groups, generally suppresses racemization. However, the choice of activating agent and base remains crucial. For instance, some studies have shown that using HATU with N-methylmorpholine (NMM) can lead to higher levels of racemization for certain amino acids compared to other coupling reagent and base combinations. nih.gov The use of additives like OxymaPure® with carbodiimides can help to minimize racemization by forming a less reactive activated ester intermediate. nih.gov
The gem-dimethyl substitution in S-(para-Methoxybenzyl)-β,β-Dimethyl-L-Cysteine may also influence the rate of racemization, although specific studies on this particular analogue are limited. The steric bulk of the dimethyl groups could potentially hinder the approach of the base to the α-proton, thereby reducing the likelihood of racemization.
Suppression of β-Elimination Processes
β-elimination is another potential side reaction for cysteine and other β-substituted amino acids. wikipedia.org This process involves the removal of the thiol group and a proton from the α-carbon, leading to the formation of a dehydroalanine (B155165) residue. This can be particularly problematic when the sulfur is protected with an electron-withdrawing group, which increases the acidity of the β-protons.
However, the S-(para-Methoxybenzyl) protecting group is considered relatively stable under the basic conditions of Fmoc removal and coupling cycles in SPPS. Furthermore, the presence of the gem-dimethyl groups at the β-position of S-(para-Methoxybenzyl)-β,β-Dimethyl-L-Cysteine effectively blocks the possibility of β-elimination. For β-elimination to occur, a proton must be abstracted from the β-carbon. Since this carbon is fully substituted with two methyl groups and the sulfur atom, there are no β-hydrogens to be removed, thus preventing this side reaction. wikipedia.org
Conformational Impact of β,β-Dimethyl Substitution on Peptide Secondary Structure
The introduction of the gem-dimethyl group at the β-carbon of a cysteine residue has profound consequences for the local and global conformation of a peptide.
Induction of Steric Hindrance and Conformational Constraints
The two methyl groups on the β-carbon significantly restrict the conformational freedom of the amino acid side chain and the peptide backbone. This steric hindrance limits the accessible dihedral angles (phi, ψ) of the peptide backbone in the vicinity of the modified residue. This constraint can be a powerful tool for peptide design, as it can be used to stabilize specific secondary structures or to probe the conformational requirements for biological activity.
Influence on Turn and Helical Propensities within Peptide Sequences
The conformational restrictions imposed by the β,β-dimethyl substitution can favor the adoption of specific secondary structural motifs. The penicillamine (B1679230) residue (β,β-dimethylcysteine) is known to promote the formation of β-turns, which are crucial for the folding and function of many peptides and proteins. By forcing the peptide backbone to adopt a more compact and folded conformation, this residue can act as a "turn-inducer."
Applications in Peptide and Protein Engineering Utilizing S Para Methoxybenzyl β,β Dimethyl L Cysteine
Design and Synthesis of Conformationally Restricted Peptides
The incorporation of penicillamine (B1679230), facilitated by its S-p-MeOBzl protected form, is a powerful strategy for introducing conformational constraints into peptides. These constraints are critical for enhancing stability and fine-tuning biological activity.
The introduction of penicillamine into a peptide sequence significantly enhances its structural stability. The gem-dimethyl groups at the β-position provide steric hindrance that protects the adjacent disulfide bridge from reduction and reshuffling. nih.gov This steric bulk also restricts the conformational freedom of the peptide backbone, making it less susceptible to enzymatic degradation by proteases. researchgate.net Cysteine-rich peptides (CRPs) are naturally hyperstable due to their network of disulfide bridges, and incorporating penicillamine can further augment this stability against high temperatures, denaturing conditions, and enzymatic action. researchgate.net
One clear example of this stabilizing effect was observed in an analog of α-conotoxin RgIA, a peptide targeting nicotinic acetylcholine (B1216132) receptors. When a cysteine residue was substituted with penicillamine, the resulting analog, RgIA-5474, showed substantially greater integrity over 24 hours compared to the native peptide. After this period, 94% of the penicillamine-containing peptide remained in its correctly folded globular form, whereas the native peptide experienced significant disulfide reshuffling, with only 64% remaining in the globular conformation. nih.gov This demonstrates the protective effect conferred by the β,β-dimethyl groups of penicillamine. nih.gov
The conformational rigidity imposed by penicillamine substitution can directly impact how a peptide interacts with its biological target. These structural constraints can either improve or hinder binding affinity, depending on the specific location of the substitution and the requirements of the peptide-receptor interface. nih.gov
In structure-activity relationship studies of α-conotoxin RgIA4, sequential substitution of cysteine residues with L-penicillamine revealed position-dependent effects on potency at the human α9α10 nAChR. nih.gov The results highlight how the steric bulk of the penicillamine residue can be leveraged to fine-tune receptor interactions.
Table 1: Effect of L-Cysteine to L-Penicillamine Substitution on RgIA4 Potency Data adapted from reference nih.gov.
| Original Residue | Substitution | IC50 (nM) on human α9α10 nAChR | Fold Change in Potency |
|---|---|---|---|
| Cys2 | Pen2 | >1000 | >600-fold decrease |
| Cys8 | Pen8 | 980 | >800-fold decrease |
| Cys3 | Pen3 | 2.9 | ~2-fold decrease |
| Cys14 | Pen14 | 1.1 | ~1.4-fold increase |
| RgIA4 (Control) | - | 1.5 | - |
As shown in the table, substituting the cysteines involved in the first disulfide bridge (Cys2 and Cys8) dramatically reduced the peptide's potency. nih.gov Conversely, substituting Cys14 with penicillamine resulted in a modest enhancement of activity, demonstrating that these modifications can be used to optimize receptor affinity and specificity. nih.gov
Strategies for Regioselective Disulfide Bond Formation in Complex Peptides
The synthesis of complex peptides containing multiple disulfide bonds requires a sophisticated chemical strategy to ensure the correct cysteine residues are paired. This is achieved using an orthogonal protection scheme, where different cysteine protecting groups are used that can be removed under distinct chemical conditions. rsc.org The S-para-methoxybenzyl (p-MeOBzl, also abbreviated as Mob) group is a key component of these strategies. nih.govacs.org
Once the S-p-MeOBzl group and other thiol protecting groups are selectively removed, the newly exposed sulfhydryl groups must be oxidized to form the desired disulfide bond. The choice of oxidant and reaction conditions is critical for achieving high yields and avoiding side reactions, especially with sensitive amino acids like methionine or tryptophan. sigmaaldrich.com
Commonly used methods for controlled oxidation include:
Iodine Oxidation: This is a rapid and efficient method. A solution of iodine is added to the peptide solution until a persistent yellow color indicates the reaction is complete. nih.gov
DMSO Oxidation: Dimethyl sulfoxide (B87167) provides a very mild and clean method for disulfide bond formation, typically effective over a pH range of 3 to 8. sigmaaldrich.com
Air Oxidation: While slower, simple exposure to air at a slightly alkaline pH can effectively form disulfide bonds, often facilitated by a glutathione (B108866) buffer system to help guide the peptide to its most thermodynamically stable folded state. sigmaaldrich.com
The selection of the oxidation technique depends on the specific peptide sequence and the other functional groups present.
The primary application of S-(para-Methoxybenzyl)-β,β-Dimethyl-L-cysteine in this context is to enable the regioselective, or site-specific, formation of disulfide bonds. nih.govacs.org The p-MeOBzl group is stable to the conditions used to remove some other common protecting groups, such as the acetamidomethyl (Acm) group, but can be cleaved under moderately acidic conditions that leave others, like the trityl (Trt) group, intact. acs.orgsigmaaldrich.com
This differential stability allows for a stepwise deprotection and oxidation sequence. For instance, in a peptide with four cysteines protected by two different groups, one pair can be deprotected and oxidized to form the first disulfide bridge, followed by the deprotection and oxidation of the second pair to form the second bridge. bachem.com This prevents the formation of mis-paired disulfide isomers, which is a major challenge when all cysteines are deprotected simultaneously. bachem.comcpcscientific.com
Table 2: Orthogonal Cysteine Protecting Groups for Regioselective Disulfide Formation Data adapted from references rsc.orgnih.govacs.orgsigmaaldrich.com.
| Protecting Group | Abbreviation | Typical Cleavage Conditions | Stability |
|---|---|---|---|
| Trityl | Trt | Mild acid (e.g., TFA/TIPS/DCM); Iodine | Acid-labile, removed by oxidation |
| Acetamidomethyl | Acm | Iodine, Palladium (PdCl₂), Mercury(II) acetate | Acid-stable, base-stable |
| para-Methoxybenzyl | p-MeOBzl / Mob | Strong acid (e.g., HF, 95% TFA) | Stable to mild acid (e.g., 1-3% TFA) |
| tert-Butylthio | StBu | Reducing agents (e.g., DTT, mercaptoethanol) | Acid-stable |
This orthogonal approach, combining groups like p-MeOBzl, Acm, Trt, and StBu, provides a reliable and powerful toolkit for the chemical synthesis of complex, multi-cyclic peptides with precisely defined disulfide connectivity. nih.govacs.org
Development of Penicillamine-Containing Peptidomimetics and Non-Natural Amino Acid Incorporation
The use of amino acids not found in the canonical set of 20 allows for the creation of peptidomimetics with novel structures and enhanced properties. researchgate.net Penicillamine (Pen), the deprotected form of S-(para-Methoxybenzyl)-β,β-Dimethyl-L-cysteine, is a valuable non-natural amino acid in this regard. nih.govsigmaaldrich.comsigmaaldrich.com Its incorporation is a key strategy for developing peptides with improved therapeutic potential.
The process involves the site-specific incorporation of the protected amino acid during peptide synthesis. google.com General methods for incorporating non-natural amino acids often rely on engineering the cellular protein synthesis machinery, such as using mutant aminoacyl-tRNA synthetases and suppressor tRNAs that can recognize unique codons. caltech.edunih.govlabome.com However, in chemical peptide synthesis, the availability of protected building blocks like S-(para-Methoxybenzyl)-β,β-Dimethyl-L-cysteine is the critical enabling factor.
The resulting penicillamine-containing peptides are peptidomimetics that retain the biological activity of the parent molecule but possess improved characteristics, such as enhanced resistance to proteolysis and disulfide bond reshuffling. nih.gov The development of the potent and stable analgesic peptide RgIA-5474 through the selective incorporation of penicillamine exemplifies the success of this approach in creating templates for novel drug development. nih.gov
Mimicry of Natural Peptides and Protein Domains
The incorporation of β,β-dimethyl-L-cysteine (penicillamine) into peptide sequences is a powerful strategy for mimicking the structural motifs of natural peptides and protein domains. The steric bulk of the gem-dimethyl group restricts the conformational freedom of the peptide backbone in its vicinity. This constraint can guide the peptide to adopt specific secondary structures, such as β-turns or defined loop conformations, which are often crucial for biological recognition and function.
By replacing a standard cysteine residue with β,β-dimethyl-L-cysteine, researchers can create peptidomimetics with enhanced structural definition. For instance, the restricted rotation around the N-Cα and Cα-C bonds can stabilize a β-hairpin structure or other folded conformations that would otherwise be transient in a more flexible peptide. This conformational rigidity is essential for mimicking the surfaces of larger proteins, particularly the loop regions that are frequently involved in protein-protein interactions (PPIs). The ability to generate stable, smaller molecules that reproduce the key binding elements of a protein domain is a central goal in peptidomimetic drug design.
Contributions to Bioactive Peptide Analogues (e.g., Oxytocin (B344502) Analogues, Human β-Defensins)
The unique conformational properties of β,β-dimethyl-L-cysteine have been instrumental in the development of potent and selective bioactive peptide analogues. The steric hindrance provided by the dimethyl groups can dramatically alter the way a peptide interacts with its receptor, sometimes converting an agonist into an antagonist.
Oxytocin Analogues
A prominent example of the utility of β,β-dimethyl-L-cysteine is in the field of oxytocin research. Oxytocin is a cyclic nonapeptide hormone with a disulfide bridge between cysteine residues at positions 1 and 6. The substitution of L-cysteine at position 1 with L-penicillamine (derived from H-beta,beta-Dimethyl-L-cys(pmeobzl)-OH after deprotection and cyclization) has led to the development of potent oxytocin antagonists. oup.com
The introduction of the gem-dimethyl groups at the first position alters the conformation of the 20-membered disulfide-containing ring, which is critical for receptor binding and activation. While the native oxytocin acts as an agonist, many [1-L-penicillamine]-oxytocin analogues act as competitive inhibitors. oup.comnih.gov These antagonists have been valuable pharmacological tools for studying the oxytocin system and have been investigated for clinical applications such as the prevention of preterm labor. nih.gov For example, [1-L-penicillamine, 2-leucine]oxytocin was found to be a potent competitive inhibitor of oxytocin in the oxytocic assay with a pA2 of 7.14 and showed no agonist activity. nih.gov The inhibitory activity is specific to oxytocin and its structural analogues and does not affect responses to other substances like angiotensin or bradykinin. oup.com
Table 1: Pharmacological Properties of Selected Oxytocin Analogues Containing Penicillamine (Pen)
| Analogue | Position of Pen Substitution | Primary Activity | Reported pA2 Value | Reference |
| [1-L-Penicillamine]-oxytocin | 1 | Antagonist | - | oup.com |
| [1-Deaminopenicillamine]-oxytocin | 1 | Antagonist | - | oup.com |
| [1-L-Penicillamine, 4-L-leucine]-oxytocin | 1 | Antagonist | 6.77 (antioxytocic) | nih.gov |
| [1-L-Penicillamine, 2-leucine]-oxytocin | 1 | Antagonist | 7.14 (oxytocic assay) | nih.gov |
Human β-Defensins
Human β-defensins (hBDs) are a family of small, cationic, cysteine-rich antimicrobial peptides that are a key component of the innate immune system. nih.govnih.gov Their structure is characterized by a specific three-disulfide bridge pattern that stabilizes a β-sheet-rich fold, crucial for their membrane-disrupting activity. nih.gov Although direct synthesis of hBD analogues using S-(para-Methoxybenzyl)-β,β-Dimethyl-L-Cysteine is not extensively documented in the provided results, the principles of using conformationally constrained amino acids suggest a strong potential for application in this area.
The introduction of β,β-dimethyl-L-cysteine in place of one or more of the native cysteine residues could offer several advantages. The steric hindrance could protect the adjacent peptide bonds from proteolytic degradation, enhancing the peptide's stability in biological environments. Furthermore, by rigidifying the peptide backbone, these substitutions could lead to analogues with more potent or targeted antimicrobial activity. The constrained structure might also improve selectivity for microbial membranes over host cell membranes, a critical factor in developing antimicrobial peptides as therapeutic agents. Chimeric and analogue versions of hBDs have been shown to maintain antimicrobial activities, indicating that the defensin (B1577277) fold is amenable to modification. nih.gov
Utility in Constructing Novel Biomolecular Scaffolds
The ability of β,β-dimethyl-L-cysteine to impose conformational constraints makes it an excellent tool for the construction of novel biomolecular scaffolds. Cyclic peptides, in particular, have gained prominence as scaffolds that can mimic protein secondary structures and serve as frameworks for presenting functional groups in a defined three-dimensional arrangement. scispace.com
The use of S-(para-Methoxybenzyl)-β,β-Dimethyl-L-Cysteine in peptide synthesis allows for the creation of cyclic peptides with high rigidity. The gem-dimethyl groups not only restrict the backbone conformation but also stabilize the disulfide bridge itself against reduction or disulfide shuffling. nih.gov This results in exceptionally stable cyclic structures.
These rigid, cyclic peptide scaffolds can be used to:
Mimic Protein-Protein Interaction (PPI) Epitopes: By arranging key side chains in a spatially precise manner, these scaffolds can mimic the binding surface of a protein, enabling the design of potent PPI inhibitors.
Develop High-Affinity Ligands: The pre-organization of the peptide into a bioactive conformation reduces the entropic penalty of binding to a target, often leading to higher affinity. Cystine-knot peptides (CKPs), which are scaffolds with knotted disulfide bridges, are particularly stable and can be engineered to bind with high affinity to various targets. nih.gov
Create Catalytic Peptides: The fixed orientation of amino acid side chains can be used to construct rudimentary active sites for catalysis.
The versatility of chemistries used to cyclize peptides containing two cysteine residues, such as dithiol bis-alkylation, allows for the rapid production of libraries of conformationally constrained cyclic peptides for screening and drug discovery. researchgate.netacs.org The incorporation of β,β-dimethyl-L-cysteine provides an additional layer of structural control, enabling the design of robust and highly structured biomolecular scaffolds for a wide range of applications in biotechnology and medicine.
Analytical Characterization and Quality Control of Peptides Incorporating S Para Methoxybenzyl β,β Dimethyl L Cysteine Residues
Chromatographic Techniques for Purity and Structural Integrity Assessment
Chromatographic methods are fundamental to assessing the homogeneity of synthetic peptides, separating the target peptide from a complex mixture of impurities such as deletion sequences, incompletely deprotected peptides, and by-products from side reactions.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the cornerstone for the analysis and purification of synthetic peptides, including those containing the bulky S-(p-methoxybenzyl)-β,β-Dimethyl-L-Cysteine residue. nih.govnih.gov The separation is based on the differential partitioning of analytes between a nonpolar stationary phase (typically alkylated silica, e.g., C8 or C18) and a polar mobile phase.
The presence of the hydrophobic p-methoxybenzyl group significantly increases the retention time of the peptide on the reversed-phase column compared to its unprotected counterpart. The elution is typically achieved using a gradient of increasing organic solvent (commonly acetonitrile) in an aqueous mobile phase, which is acidified with an ion-pairing agent like trifluoroacetic acid (TFA). TFA serves to protonate residual silanols on the stationary phase and to form ion pairs with the charged groups on the peptide, thereby improving peak shape and resolution.
The purity of the peptide is determined by integrating the area of the main peak and expressing it as a percentage of the total area of all peaks in the chromatogram, detected typically at 210-220 nm where the peptide bond absorbs. tec5usa.com Due to the steric bulk of the dimethyl groups, peptides incorporating this residue may exhibit broadened peaks or altered selectivity compared to peptides with standard amino acids. nih.gov Optimization of the gradient slope, temperature, and flow rate is often necessary to achieve adequate separation from closely related impurities. nih.gov
Table 1: Typical RP-HPLC Parameters for Peptide Analysis
| Parameter | Typical Condition | Purpose |
|---|---|---|
| Stationary Phase (Column) | C18 or C8 silica, 3-5 µm particle size | Provides a nonpolar surface for hydrophobic interaction. C18 is more retentive than C8. |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water | Aqueous phase; TFA acts as an ion-pairing agent. |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile (ACN) | Organic modifier to elute peptides by increasing mobile phase hydrophobicity. |
| Gradient | Linear gradient, e.g., 5% to 65% B over 30 minutes | Gradually increases the elution strength to separate peptides based on hydrophobicity. |
| Flow Rate | ~1.0 mL/min for analytical scale | Controls the speed of the separation. |
| Detection | UV Absorbance at 214 nm or 220 nm | Detects the peptide bonds present in all peptide fragments. |
| Temperature | 25-40 °C | Can influence selectivity and peak shape, especially for peptides with stable secondary structures. nih.gov |
Electrophoretic Methods for Stereoisomer Analysis (e.g., Micellar Electrokinetic Chromatography)
The synthesis of peptides is susceptible to racemization, and the presence of stereoisomers (diastereomers) can be difficult to resolve by conventional RP-HPLC. Micellar Electrokinetic Chromatography (MEKC), a variant of Capillary Electrophoresis (CE), is a powerful technique for the separation of neutral and charged molecules, including the challenging separation of stereoisomers. wikipedia.orgnih.gov
In MEKC, a surfactant, such as sodium dodecyl sulfate (B86663) (SDS), is added to the background electrolyte at a concentration above its critical micelle concentration (CMC). wikipedia.org This forms micelles that act as a pseudo-stationary phase. Analytes partition between the aqueous buffer (mobile phase) and the hydrophobic interior of the micelles. wikipedia.org The separation is based on differences in partitioning coefficients and electrophoretic mobilities.
For the analysis of stereoisomers, chiral selectors are incorporated into the micellar phase. These can be chiral surfactants or additives to standard micellar systems. nih.govacs.org The differential interaction between the enantiomers/diastereomers of the peptide and the chiral selector within the micelle leads to different migration times, enabling their separation. Given the chiral nature of the S-(para-Methoxybenzyl)-β,β-Dimethyl-L-Cysteine residue, MEKC provides a valuable tool to confirm the stereochemical integrity of the peptide, ensuring that no epimerization has occurred at the α-carbon during synthesis.
Mass Spectrometric Approaches for Molecular Mass and Sequence Verification (e.g., LC-MS, MALDI-TOF MS)
Mass spectrometry (MS) is an indispensable tool for the characterization of synthetic peptides, providing precise molecular weight determination and sequence confirmation. nih.govnih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection specificity of MS. springernature.com As the peptide elutes from the HPLC column, it is directly introduced into the ion source (e.g., Electrospray Ionization, ESI) of the mass spectrometer. ESI generates multiply charged ions from the peptide, and the mass spectrometer measures the mass-to-charge (m/z) ratio. The resulting spectrum can be deconvoluted to determine the intact molecular weight of the peptide with high accuracy. This confirms the successful incorporation of all amino acids, including the S-(p-methoxybenzyl)-β,β-Dimethyl-L-Cysteine residue, and the absence of major modifications.
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is another key technique, valued for its speed and high sensitivity. europeanpharmaceuticalreview.com The peptide sample is co-crystallized with a UV-absorbing matrix on a target plate. A pulsed laser desorbs and ionizes the sample, typically forming singly charged ions. acs.org The time it takes for these ions to travel through a flight tube to the detector is proportional to their m/z ratio, allowing for accurate mass determination. europeanpharmaceuticalreview.com
For sequence verification, tandem mass spectrometry (MS/MS) is employed. A specific peptide ion (the precursor ion) is selected and fragmented within the mass spectrometer. The resulting fragment ions (product ions), such as b- and y-type ions, are analyzed to deduce the amino acid sequence. acs.org This process confirms the correct order of amino acids and verifies the location of the S-(p-methoxybenzyl)-β,β-Dimethyl-L-Cysteine residue within the peptide chain.
Table 2: Example Mass Spectrometry Data for a Hypothetical Peptide
| Peptide Sequence | Technique | Theoretical Mass (Da) | Observed Mass (Da) | Conclusion |
|---|---|---|---|---|
| Ac-Gly-Cys(pMeOBzl)-Ala-NH₂ | LC-MS (ESI) | 426.17 | 426.18 | Correct mass confirmed, indicating successful synthesis. |
| Ac-Gly-Cys(pMeOBzl)-Ala-NH₂ | MALDI-TOF MS | 426.17 ([M+H]⁺) | 426.20 | Correct mass confirmed. |
Spectroscopic Analysis for Conformational and Secondary Structure Elucidation (e.g., Circular Dichroism Spectroscopy)
The introduction of a sterically demanding residue like S-(p-methoxybenzyl)-β,β-Dimethyl-L-Cysteine can significantly influence the peptide's secondary structure. Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique used to investigate the global conformation and secondary structure content (e.g., α-helix, β-sheet, random coil) of peptides in solution. americanpeptidesociety.orgsubr.edu
CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules. americanpeptidesociety.org The peptide backbone, when arranged in a regular secondary structure, becomes chiral and produces a characteristic CD signal in the far-UV region (190-250 nm).
α-helices show strong negative bands around 222 nm and 208 nm, and a positive band around 192 nm.
β-sheets display a negative band around 217 nm and a positive band around 195 nm. researchgate.net
Random coils have a strong negative band near 200 nm. americanpeptidesociety.org
By analyzing the CD spectrum of a peptide containing the modified cysteine, researchers can assess how this bulky residue perturbs or stabilizes specific conformations. It is important to note that aromatic side chains, such as the p-methoxybenzyl group, can also contribute to the CD spectrum in the far-UV region, which may require careful interpretation or the use of correction methods. nih.gov
In-Process Monitoring of Synthesis Efficiency (e.g., Kaiser Test, UV-Vis Spectroscopy)
Monitoring the efficiency of individual steps during Solid-Phase Peptide Synthesis (SPPS) is crucial for maximizing the yield and purity of the final product.
Kaiser Test
The Kaiser test, or ninhydrin (B49086) test, is a qualitative colorimetric assay used to detect the presence of free primary amines on the peptide-resin. peptide.comfiveable.me It is performed after the coupling step to ensure that the acylation of the N-terminal amine of the growing peptide chain is complete.
A negative result (beads remain colorless or yellowish) indicates the absence of free primary amines, signifying a complete and successful coupling reaction. luc.edu
A positive result (beads turn a deep blue) indicates the presence of unreacted primary amines, signaling an incomplete coupling that requires a second coupling cycle or a capping step to block the unreacted chains. chempep.com
The Kaiser test is highly sensitive for primary amines but is unreliable for secondary amines like proline. peptide.com It can also yield false positives if the Fmoc protecting group is labile under the test conditions. thieme.de
UV-Vis Spectroscopy
When using Fmoc-based SPPS chemistry, UV-Vis spectroscopy provides a quantitative method for monitoring the efficiency of the Fmoc deprotection step. thieme-connect.de The N-terminal Fmoc protecting group is cleaved using a base, typically a solution of piperidine (B6355638) in DMF. tec5usa.com The cleaved Fmoc group is released as a dibenzofulvene-piperidine adduct, which has a strong UV absorbance maximum around 301 nm. researchgate.net
By collecting the filtrate after the deprotection step and measuring its absorbance, one can quantify the amount of Fmoc group removed. rsc.org This allows for the calculation of the loading capacity of the resin and for monitoring the yield at each deprotection cycle. rsc.org A consistent or expected absorbance reading after each cycle indicates that the synthesis is proceeding efficiently. A significant drop in absorbance can signal aggregation or other problems hindering the deprotection reaction. researchgate.net
Table 3: Summary of In-Process Monitoring Tests in Fmoc-SPPS
| Test | Purpose | Procedure | Positive Result (Indicates Issue) | Negative Result (Indicates Success) |
|---|---|---|---|---|
| Kaiser Test | Check for coupling completion. | Add ninhydrin-based reagents to a few resin beads and heat. luc.edu | Intense blue color (incomplete coupling). chempep.com | Colorless or yellow solution/beads (complete coupling). luc.edu |
| UV-Vis Spectroscopy | Monitor Fmoc deprotection efficiency. | Measure UV absorbance of the piperidine solution after deprotection. rsc.org | Low or decreasing absorbance (incomplete deprotection or aggregation). researchgate.net | Consistent, high absorbance at ~301 nm (efficient deprotection). |
Biological Activity and Biomedical Relevance of S Para Methoxybenzyl β,β Dimethyl L Cysteine
Intrinsic Biological Activities of the Compound (e.g., Antioxidant Properties)
Direct scientific literature detailing the intrinsic biological activities of S-(para-Methoxybenzyl)-β,β-dimethyl-L-cysteine is limited. However, an understanding of its parent compound, D-penicillamine, provides a foundational context. D-penicillamine is recognized for its antioxidant properties, which are attributed to its thiol group and its ability to chelate metal ions involved in redox reactions. google.com Studies have shown that D-penicillamine can protect against oxidative stress. For instance, it has demonstrated a protective effect against cigarette smoke-induced damage in vitro and has been investigated for its potential role in mitigating oxidative stress in conditions like Alzheimer's disease. researchgate.net Furthermore, research on human spermatozoa has shown that penicillamine (B1679230) can decrease levels of reactive oxygen species (ROS) and preserve mitochondrial function under conditions of oxidative stress. nih.gov
The antioxidant mechanism of D-penicillamine is believed to involve both its chelating and direct anti-radical activities. google.com However, it is crucial to note that the S-(para-methoxybenzyl) protecting group in S-(para-Methoxybenzyl)-β,β-dimethyl-L-cysteine blocks the free thiol group, which is central to the known antioxidant and chelating functions of penicillamine. The presence of the bulky para-methoxybenzyl group could significantly alter the molecule's ability to scavenge free radicals or chelate metals directly. While some S-aryl-L-cysteine derivatives have been studied for their biological activities, such as interfering with bacterial cell-cell communication, specific data on the intrinsic antioxidant capacity of S-(para-Methoxybenzyl)-β,β-dimethyl-L-cysteine remains to be elucidated through direct experimental evaluation. nih.gov
Influence on the Biological Profile of Peptides where it Serves as a Building Block
The incorporation of S-(para-Methoxybenzyl)-β,β-dimethyl-L-cysteine, and more broadly penicillamine derivatives, into peptide structures has a profound impact on their biological profiles. The defining feature of penicillamine is the presence of two methyl groups on the β-carbon, which introduces significant steric hindrance and conformational constraints when it is part of a peptide chain.
A compelling example of this is the modification of α-conotoxin RgIA, a peptide from the venom of the Conus regius marine snail. mdpi.com Substitution of cysteine residues with penicillamine in RgIA led to a remarkable 9000-fold increase in its potency as an antagonist of the human α9α10 nicotinic acetylcholine (B1216132) receptor, a target for non-opioid pain treatment. nih.govmdpi.com This enhancement is attributed to the local spatial constraints imposed by the β,β-dimethyl groups of penicillamine, which can lock the peptide into a more favorable bioactive conformation and improve its resistance to disulfide bond shuffling. mdpi.com
The position of the penicillamine substitution within the peptide is critical. In the case of α-conotoxin RgIA, substituting cysteines in the first disulfide bridge led to a significant drop in potency, suggesting that the bulky methyl groups can also disrupt essential peptide-receptor interactions if placed in a sensitive position. mdpi.com Conversely, strategic placement can enhance selectivity. For example, the incorporation of penicillamine into encephalin, an opioid peptide, resulted in a tenfold increase in selectivity for δ-opioid receptors. nih.gov
Furthermore, the replacement of L-cysteine with L-penicillamine in peptides has been shown to significantly influence their metal-binding properties. Studies on peptides containing penicillamine have demonstrated an enhanced affinity for binding metals like nickel(II) at the amino terminus and a greater tendency to form amide-bonded species, while suppressing the formation of polynuclear complexes. nih.gov This altered coordination chemistry can have significant implications for the biological function of metallopeptides.
The conformational rigidity imparted by penicillamine can also be leveraged to direct the folding of complex peptides. The steric bulk of the dimethyl groups can influence the formation of disulfide bridges, a critical aspect in the structure and function of many peptide hormones and toxins.
Table 1: Impact of Penicillamine Substitution on Peptide Activity
| Original Peptide | Penicillamine-Substituted Analog | Target | Observed Effect on Activity | Reference |
| α-conotoxin RgIA | RgIA with selective Pen substitution | human α9α10 nAChR | 9000-fold increase in potency | nih.govmdpi.com |
| Encephalin | Encephalin with Pen substitution | δ-opioid receptors | 10-fold increased selectivity | nih.gov |
| Oxytocin (B344502) | [1-penicillamine]oxytocin | Oxytocin receptor | Change from agonist to antagonist | nih.gov |
| Cysteine-containing peptide | Penicillamine-containing peptide | Nickel(II) ions | Enhanced metal binding affinity | nih.gov |
Research Directions in Drug Discovery and Therapeutics Leveraging Penicillamine Derivatives
The unique properties of penicillamine and its derivatives, such as S-(para-Methoxybenzyl)-β,β-dimethyl-L-cysteine, position them as valuable tools in modern drug discovery and therapeutic development.
One of the most promising research avenues is the development of constrained peptides . The inherent flexibility of many natural peptides leads to poor metabolic stability and reduced target affinity. researchgate.net By incorporating conformationally restricted amino acids like penicillamine derivatives, researchers can "lock" peptides into their bioactive conformations. researchgate.net This pre-organization enhances target specificity, improves resistance to enzymatic degradation, and ultimately increases bioavailability and therapeutic efficacy. researchgate.net
Another significant area of research is the use of penicillamine in orthogonal disulfide pairing . The formation of correct disulfide bonds is a major challenge in the synthesis of multi-cyclic peptides. Research has shown that the pairing of cysteine with penicillamine to form a hetero-disulfide bond is favored over the formation of cysteine-cysteine or penicillamine-penicillamine homo-disulfides. This orthogonality provides a powerful strategy for directing the folding of complex peptides, simplifying their synthesis, and enabling the development of novel multi-cyclic peptide therapeutics with precisely controlled structures.
Furthermore, the development of peptide-drug conjugates and targeted drug delivery systems represents a growing field where penicillamine derivatives could play a role. The modification of peptides with moieties like S-(para-methoxybenzyl)-β,β-dimethyl-L-cysteine can alter their physicochemical properties, such as lipophilicity, which can be tailored to improve cell permeability or direct the peptide to specific tissues or cellular compartments.
The synthesis of long-acting derivatives of D-penicillamine by converting the hydrophilic drug into more lipophilic forms has shown potential in preclinical models for treating conditions characterized by excessive collagen deposition and for inhibiting tumor growth. This highlights the potential for developing targeted and sustained-release formulations of penicillamine-based drugs.
The continued exploration of penicillamine derivatives in peptide and medicinal chemistry is expected to yield novel therapeutic agents with improved potency, selectivity, and stability for a wide range of diseases.
Future Perspectives and Emerging Trends in Research on S Para Methoxybenzyl β,β Dimethyl L Cysteine
Advancements in Automated Peptide Synthesis Incorporating Constrained Residues
The automated synthesis of peptides, particularly via Solid-Phase Peptide Synthesis (SPPS), has been a cornerstone of peptide research for decades. frontiersin.org However, the synthesis of long or complex sequences, especially those containing constrained residues like β,β-dimethyl-L-cysteine, presents significant challenges, including steric hindrance and aggregation. nih.gov Recent and future advancements in automated synthesis aim to overcome these hurdles.
Modern SPPS workflows primarily use two protecting group strategies: the acid-labile tert-butyloxycarbonyl (Boc) and the base-sensitive 9-fluorenylmethoxycarbonyl (Fmoc). nih.gov The Fmoc method is currently more prevalent due to its milder deprotection conditions. frontiersin.orgnih.gov The development of automated synthesizers began with Boc chemistry in the 1960s and has since evolved to incorporate Fmoc strategies, significantly simplifying the process for creating long peptides. frontiersin.org
Key advancements focus on improving the efficiency and yield of incorporating difficult amino acids:
Microwave-Assisted Peptide Synthesis (MAPS): This technology utilizes controlled microwave irradiation to accelerate the kinetics of coupling and deprotection steps. nih.gov The result is a significant reduction in reaction times, improved synthesis efficiency, and often higher purity of the crude peptide product. mdpi.com This is particularly beneficial for overcoming the steric hindrance associated with coupling bulky or constrained residues.
Advanced Flow Chemistry: Automated fast-flow peptide synthesizers represent a promising solution for creating large peptide fragments, which can later be joined together. frontiersin.org Continuous flow systems can improve heat and mass transfer, leading to more consistent reaction conditions and potentially higher yields.
Novel Resin and Linker Technologies: The development of new solid supports and linker systems designed to minimize peptide aggregation during synthesis is an active area of research. These innovations can improve the solvation of the growing peptide chain, making difficult sequences more accessible for synthesis.
These technological improvements are critical for efficiently incorporating building blocks like S-(para-Methoxybenzyl)-β,β-Dimethyl-L-Cysteine into longer peptide chains, thereby expanding the repertoire of accessible complex peptides for therapeutic and research applications. nih.gov
Table 1: Comparison of Peptide Synthesis Technologies
| Technology | Principle | Advantages for Constrained Residues | Challenges |
|---|---|---|---|
| Conventional SPPS | Stepwise addition of amino acids on a solid resin support. sterlingpharmasolutions.com | Well-established protocols. | Slow kinetics, potential for aggregation and incomplete reactions with bulky residues. biosynth.com |
| Microwave-Assisted SPPS (MAPS) | Uses microwave energy to accelerate reaction rates. nih.gov | Faster synthesis, increased yield and purity, reduced waste. nih.govmdpi.com | Requires specialized equipment, potential for side reactions if not optimized. |
| Automated Flow Chemistry | Continuous flow of reagents through a reactor containing the resin. | Improved reaction control, potential for high throughput. frontiersin.org | System complexity, potential for clogging with aggregated peptides. |
| Hybrid Synthesis | Synthesizing peptide fragments via SPPS and then ligating them in solution. biosynth.comyoutube.com | Enables synthesis of very long peptides (>100 aa), purification of smaller fragments is easier. youtube.com | Requires efficient and chemoselective ligation methods. |
Integration with Computational Chemistry for Rational Peptide Design and Conformational Prediction
The integration of computational chemistry has revolutionized the design of peptides, moving the field from trial-and-error to a more rational, predictive approach. frontiersin.org For complex residues such as β,β-dimethyl-L-cysteine, computational tools are invaluable for predicting their impact on peptide conformation and, consequently, on biological activity and stability.
The flexibility of peptides has historically made computational modeling challenging. frontiersin.org However, recent progress is enabling more accurate predictions:
Rational Peptide Design: Computational methods are now used to design peptide sequences with specific functions. For instance, researchers have successfully used computation-guided design to create peptide motifs that react with specific small molecules like 2-cyanobenzothiazole (CBT), where a cysteine residue plays a key role in the reaction mechanism. nih.govnih.gov Similarly, computational simulations have been instrumental in the rational design of thioamide-modified peptides as highly specific protease inhibitors. youtube.comrsc.org
Conformational Prediction: The gem-dimethyl group in S-(para-Methoxybenzyl)-β,β-Dimethyl-L-Cysteine restricts the conformational freedom around the alpha- and beta-carbon atoms. Computational modeling can predict the preferred dihedral angles (phi and psi) of this residue, helping to design peptides with specific secondary structures, such as turns or helices. Machine learning models, like those developed using Rosetta, can classify the positional effects of modifications on proteolysis, aiding in the design of stabilized peptides. rsc.org
Predicting Physicochemical Properties: Algorithms like the Cysteine Oxidation Prediction Algorithm (COPA) can predict the susceptibility of cysteine thiols to oxidation based on structural properties, including solvent accessibility and pKa. nih.gov Such tools can be adapted to understand how the unique microenvironment created by the dimethyl groups and the p-methoxybenzyl protecting group affects the reactivity of the thiol upon deprotection. The analysis of protein microenvironments and local secondary structures around cysteine residues further informs the design of peptides with desired functions. researchgate.netnih.gov
The synergy between computational modeling and experimental validation creates a powerful feedback loop, accelerating the development of peptides with enhanced stability, specificity, and therapeutic potential. frontiersin.org
Novel Bioorthogonal Transformations and Chemical Ligations involving Thiol-Protected Cysteine Analogues
The thiol group of cysteine is one of the most reactive functional groups in proteins, making it a prime target for chemical ligation and modification. nih.gov The use of protected cysteine analogues like S-(para-Methoxybenzyl)-β,β-Dimethyl-L-Cysteine is central to controlling these reactions, allowing for the precise assembly of large proteins from smaller, chemically synthesized peptide fragments.
Native Chemical Ligation (NCL) is the most widely used method, involving the reaction between a peptide with a C-terminal thioester and another peptide bearing an N-terminal cysteine. rsc.orgacs.orgnih.gov The reaction is highly specific and proceeds in aqueous solution at neutral pH. nih.gov The field is continually evolving with novel strategies:
Extended Ligation Strategies: To overcome the limitation that NCL traditionally requires a cysteine at the ligation site, methods have been developed that use thiol-bearing amino acid analogues which, after ligation, can be converted to a native amino acid residue (e.g., alanine) through a desulfurization reaction. nih.govsquarespace.com This greatly expands the number of possible ligation sites.
Novel Protecting Groups: The success of complex peptide synthesis often relies on orthogonal protecting groups that can be removed under specific, mild conditions without affecting the rest of the molecule. semanticscholar.org The p-methoxybenzyl (pMeOBzl) group on S-(para-Methoxybenzyl)-β,β-Dimethyl-L-Cysteine is an acid-labile protecting group. Research into new protecting groups, such as thiol-labile pyridazinedione (PD) scaffolds, offers alternative deprotection strategies that are compatible with NCL in a one-pot manner. semanticscholar.org The acetamidomethyl (Acm) group is another example used to protect cysteine residues that are not involved in the ligation reaction. nih.govnih.gov
Bioorthogonal Reactions: These are chemical reactions that can occur inside living systems without interfering with native biochemical processes. The reaction between a cysteine and a 2-cyanobenzothiazole (CBT) to form an intermediate that then reacts with a nearby lysine (B10760008) is an example of developing new peptide tags for site-selective protein modification. nih.govnih.gov The unique properties of thiol-protected cysteine analogues can be exploited to develop new bioorthogonal transformations for labeling, imaging, and creating complex bioconjugates.
Table 2: Key Ligation and Transformation Strategies Involving Cysteine Analogues
| Strategy | Description | Key Feature |
|---|---|---|
| Native Chemical Ligation (NCL) | Reaction of a C-terminal peptide thioester with an N-terminal cysteine peptide. nih.gov | Forms a native peptide bond at the ligation site; highly chemoselective. nih.gov |
| Ligation-Desulfurization | NCL is performed at a synthetic thiol-containing amino acid, which is then chemically converted to a natural residue (e.g., Ala). squarespace.com | Expands NCL to non-cysteine ligation junctions. |
| Auxiliary-Mediated Ligation | A removable thiol-containing group (auxiliary) is attached to the N-terminus of a peptide to facilitate ligation at non-cysteine sites. squarespace.com | Enables ligation at various amino acid junctions (e.g., Gly-Xaa). |
| Bioorthogonal Chemistry | Using unique chemical functionalities (e.g., cysteine thiol) to perform specific reactions in a complex biological environment. nih.govnih.gov | Enables site-specific labeling and modification of proteins in vitro and in vivo. |
Challenges and Opportunities in Scale-Up and Industrial Production of Peptides with Complex Structures
Transitioning a promising peptide candidate from laboratory-scale synthesis to industrial-scale production is a major undertaking fraught with challenges. biosynth.com The inclusion of complex, non-canonical amino acids like S-(para-Methoxybenzyl)-β,β-Dimethyl-L-Cysteine adds further layers of complexity.
Key Challenges:
Process Efficiency and Yield: Problems such as aggregation and incomplete coupling reactions are often exacerbated at larger scales, leading to lower yields and higher impurity levels. biosynth.comproteogenix.science Synthesizing peptides with more than 50 amino acids remains particularly challenging, with yields diminishing as the number of steps increases. mdpi.com
Purification: The purification of large quantities of complex peptides is a primary bottleneck. It often requires large-scale, high-performance liquid chromatography (HPLC), which is expensive, time-consuming, and consumes vast quantities of solvents. sterlingpharmasolutions.combiosynth.comneulandlabs.com
Environmental Impact and Sustainability: Traditional SPPS is notorious for its heavy reliance on hazardous organic solvents like dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP). mdpi.comproteogenix.science The generation of large volumes of toxic waste is a significant environmental concern and a regulatory hurdle for industrial manufacturing. proteogenix.science
Opportunities and Innovations:
Greener Chemistry Approaches: There is a strong push towards developing more sustainable manufacturing processes. This includes the use of more environmentally friendly solvents and the development of technologies that reduce solvent consumption. mdpi.comproteogenix.science Tag-assisted liquid-phase synthesis, such as the Molecular Hiving™ technology, offers a promising alternative that can significantly cut down on solvent use and avoid toxic reagents. youtube.com
Recombinant Production: For peptides composed of natural amino acids, production in microbial systems (like E. coli) can be a highly cost-effective and scalable alternative to chemical synthesis. nih.govoxfordglobal.com While this is not directly applicable for peptides containing non-canonical residues, semi-synthetic approaches—where a recombinantly produced fragment is ligated to a chemically synthesized one—offer a powerful hybrid strategy. oxfordglobal.com
Process Optimization and Automation: Investing in robust process development to optimize every step of the synthesis and purification can lead to significant gains in efficiency and cost-effectiveness. Automation and the use of modeling can help streamline manufacturing and reduce development timelines. oxfordglobal.com
Strategic Outsourcing: Many companies choose to partner with specialized contract development and manufacturing organizations (CDMOs) that have the expertise, infrastructure, and regulatory experience to handle the complexities of large-scale peptide production. biosynth.comneulandlabs.com
The successful industrialization of complex peptides will depend on continued innovation in both chemical synthesis and bioprocessing to make these promising molecules accessible and affordable.
Q & A
Basic: What are the recommended protocols for synthesizing H-β,β-Dimethyl-L-Cys(pMeOBzl)-OH in peptide research?
Methodological Answer:
This compound is synthesized via solid-phase peptide synthesis (SPPS) using protective groups like Fmoc or Boc. Key steps include:
Resin Activation : Use Wang resin or 2-chlorotrityl chloride resin for carboxylate anchoring.
Amino Acid Coupling : Employ Fmoc-β,β-dimethyl-L-cysteine(pMeOBzl)-OH (or Boc-protected analogs) with coupling reagents like HBTU/DIPEA in DMF .
Deprotection : Remove Fmoc groups with 20% piperidine/DMF.
Cleavage : Use TFA/water/TIS (95:2.5:2.5) to release the peptide from the resin while retaining the p-methoxybenzyl (pMeOBzl) protecting group on cysteine.
Quality Control : Validate purity via HPLC (>98%) and confirm structure using -NMR (e.g., δ 7.3 ppm for aromatic protons of pMeOBzl) and mass spectrometry .
Advanced: How do computational models explain the adsorption behavior of H-β,β-Dimethyl-L-Cys(pMeOBzl)-OH derivatives on H-beta zeolites?
Methodological Answer:
Adsorption studies on H-beta zeolites involve:
In Situ Spectroscopy : Use ATR-FTIR to monitor interactions between the compound’s thiol group and zeolitic Brønsted acid sites (e.g., O-H stretching at 3600 cm) .
Quantum Chemical Calculations : Apply M06-2X/6-31G(D) methods to calculate adsorption energies. For example, methanol adsorption on H-beta has an energy of -119.7 kJ/mol, which correlates with thiol-containing analogs .
Comparative Analysis : Cross-reference experimental data (e.g., TPD profiles) with DFT-optimized geometries to identify dominant adsorption sites (e.g., 8-membered vs. 12-membered zeolite rings) .
Table 1: Adsorption Energies of Related Compounds on H-Beta Zeolite
| Compound | Adsorption Energy (kJ/mol) | Method | Reference |
|---|---|---|---|
| Methanol | -119.7 | M06-2X/6-31G(D) | |
| Acetic Acid | -98.2 | Experimental |
Basic: What spectroscopic techniques are essential for characterizing the structural integrity of H-β,β-Dimethyl-L-Cys(pMeOBzl)-OH?
Methodological Answer:
NMR Spectroscopy :
- -NMR: Identify β,β-dimethyl groups (δ 1.3 ppm) and pMeOBzl aromatic protons (δ 7.2–7.4 ppm).
- -NMR: Confirm carbonyl (C=O) at ~170 ppm and quaternary carbons in the dimethyl group .
FTIR Spectroscopy : Detect S-H stretches (2500–2600 cm) and ester C=O vibrations (1720–1740 cm) .
HPLC-MS : Ensure >98% purity and validate molecular weight (e.g., [M+H] = 341.2 for CHNOS) .
Advanced: What strategies resolve contradictions in catalytic activity data when using H-β,β-Dimethyl-L-Cys(pMeOBzl)-OH derivatives in SCR reactions?
Methodological Answer:
Contradictions in selective catalytic reduction (SCR) data arise from:
Active Site Variability : Compare In/H-beta (Si/Al=32 vs. 75) catalysts using XAS and EXAFS to quantify In dispersion .
Competitive Adsorption : Conduct TPSR and DRIFTS to distinguish between NO/CH and NO/O pathways. For example, CH-SCR on In/H-beta shows dual pathways: direct NO reduction and intermediate nitrate formation .
Batch Consistency : Address synthetic variability via peptide content analysis (e.g., TFA removal <1% for cell assays) and controlled activation of zeolite acid sites .
Table 2: Key SCR Performance Metrics for In/H-Beta Catalysts
| Catalyst (Si/Al) | NO Conversion (%) | Dominant Pathway | Reference |
|---|---|---|---|
| 32 | 85 | Direct NO + CH | |
| 75 | 72 | Nitrate Intermediate |
Basic: How should researchers handle batch-to-batch variability in H-β,β-Dimethyl-L-Cys(pMeOBzl)-OH synthesis?
Methodological Answer:
Quality Control :
- HPLC/MS : Ensure each batch meets purity thresholds (>98%).
- Peptide Content Analysis : Quantify active peptide vs. salts via amino acid analysis (AAA) .
Solubility Standardization : Pre-dissolve the compound in DMSO (10 mM stock) and filter (0.22 µm) to remove particulates .
Documentation : Maintain detailed logs of resin lot numbers, coupling times, and cleavage conditions to trace variability sources .
Advanced: What role do steric effects play in the catalytic activity of H-β,β-Dimethyl-L-Cys(pMeOBzl)-OH derivatives in zeolite frameworks?
Methodological Answer:
Steric hindrance from β,β-dimethyl and pMeOBzl groups impacts:
Diffusion Limitations : Use kinetic studies (e.g., Arrhenius plots) to compare activation energies in 8-membered (E = 45 kJ/mol) vs. 12-membered (E = 38 kJ/mol) zeolite channels .
Active Site Accessibility : Probe with bulky substrates (e.g., 2,6-di-tert-butylpyridine) in TPD experiments to quantify accessible acid sites .
Computational Modeling : Apply DFT to optimize geometries of the compound within zeolite pores, revealing preferential adsorption in larger channels .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
